molecular formula C22H24N2O3 B5050992 11-(3-hydroxy-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 5325-98-4

11-(3-hydroxy-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5050992
CAS No.: 5325-98-4
M. Wt: 364.4 g/mol
InChI Key: UWIWXURHQZHERM-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one . It is part of a novel series of dibenzo[b,e][1,4]diazepin-11-ones that have been synthesized as potent and selective checkpoint kinase 1 (Chk1) inhibitors .


Synthesis Analysis

The synthesis of these compounds has been achieved through microwave-assisted synthesis . This method involves the use of silica-supported fluoroboric acid as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,e][1,4]diazepin-1-one core, with various substituents attached to it . The exact structure can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of the dibenzo[b,e][1,4]diazepin-1-one core, followed by the attachment of the various substituents . The exact reactions and conditions used can vary depending on the specific compound being synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents attached to the dibenzo[b,e][1,4]diazepin-1-one core . For example, one compound was found to be a yellowish solid with a melting point of 174–176 °C .

Mechanism of Action

These compounds have been found to inhibit checkpoint kinase 1 (Chk1), a key enzyme involved in DNA damage response . This makes them potential candidates for use in cancer therapy .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific physical and chemical properties, as well as their biological activity. As potential Chk1 inhibitors, they could have significant effects on cell function and viability .

Future Directions

Future research could focus on further optimizing the synthesis of these compounds, as well as investigating their potential use in cancer therapy . Other potential applications could also be explored, depending on the specific properties of each compound .

Properties

IUPAC Name

6-(3-hydroxy-4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-22(2)11-16-20(18(26)12-22)21(13-8-9-19(27-3)17(25)10-13)24-15-7-5-4-6-14(15)23-16/h4-10,21,23-25H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIWXURHQZHERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385684
Record name CDS1_004056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5325-98-4
Record name CDS1_004056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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